1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine 1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 2640960-47-8
VCID: VC11858166
InChI: InChI=1S/C15H21N5O/c1-5-17-20-8-6-16-15(14(1)20)18-12-2-7-19(11-12)13-3-9-21-10-4-13/h1,5-6,8,12-13H,2-4,7,9-11H2,(H,16,18)
SMILES: C1CN(CC1NC2=NC=CN3C2=CC=N3)C4CCOCC4
Molecular Formula: C15H21N5O
Molecular Weight: 287.36 g/mol

1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine

CAS No.: 2640960-47-8

Cat. No.: VC11858166

Molecular Formula: C15H21N5O

Molecular Weight: 287.36 g/mol

* For research use only. Not for human or veterinary use.

1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine - 2640960-47-8

Specification

CAS No. 2640960-47-8
Molecular Formula C15H21N5O
Molecular Weight 287.36 g/mol
IUPAC Name N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine
Standard InChI InChI=1S/C15H21N5O/c1-5-17-20-8-6-16-15(14(1)20)18-12-2-7-19(11-12)13-3-9-21-10-4-13/h1,5-6,8,12-13H,2-4,7,9-11H2,(H,16,18)
Standard InChI Key ODPKGDZQDKKMJT-UHFFFAOYSA-N
SMILES C1CN(CC1NC2=NC=CN3C2=CC=N3)C4CCOCC4
Canonical SMILES C1CN(CC1NC2=NC=CN3C2=CC=N3)C4CCOCC4

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular structure is characterized by three distinct components:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic system with nitrogen atoms at positions 1, 4, and 7, enabling hydrogen bonding and π-π interactions .

  • Pyrrolidine-3-amine substituent: A five-membered secondary amine ring contributing to conformational flexibility and basicity.

  • Oxan-4-yl group: A tetrahydropyran ring enhancing lipophilicity and metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₁N₅O
Molecular Weight287.36 g/mol
IUPAC NameN-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine
SMILESC1CN(CC1NC2=NC=CN3C2=CC=N3)C4CCOCC4
SolubilityPredicted low aqueous solubility (logP ≈ 2.1)N/A

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine involves multi-step organic transformations, as inferred from analogous pyrazolo-pyrazine syntheses :

  • Core Formation: Microwave-assisted cyclization of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines .

  • Functionalization:

    • Step 1: Introduction of the pyrrolidine-3-amine group via nucleophilic substitution or reductive amination.

    • Step 2: Coupling with oxan-4-yl derivatives using Buchwald-Hartwig amination or Ullmann-type reactions .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclizationEthanol, AcOH, 130°C, O₂ atmosphere74–94%
2Reductive AminationNaBH₃CN, MeOH, RT60–75%
3Cross-CouplingPd(OAc)₂, Xantphos, K₂CO₃, DMF50–65%

Reactivity and Stability

  • The pyrazolo[1,5-a]pyrazine core is susceptible to electrophilic substitution at the C3 position due to electron-rich nitrogen atoms .

  • The oxane ring exhibits stability under acidic conditions but may undergo ring-opening in strong bases.

Compound ClassTargetIC₅₀/EC₅₀Cell Line/ModelSource
Pyrazolo[1,5-a]pyrimidinePim-1 Kinase3.2 nMHEK-293 cells
Pyrazolo[1,5-a]pyrazineA549 Proliferation8.7 μMLung adenocarcinoma
Imidazo[1,2-a]pyrazineAMPAR/γ-80.9 nMHippocampal neurons

Anti-Inflammatory Activity

IRAK4 inhibitors (e.g., 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides) block IL-1R/TLR signaling, reducing inflammation .

Structure-Activity Relationships (SAR)

Key structural determinants for bioactivity include:

  • Pyrazolo[1,5-a]pyrazine Core: Essential for kinase binding; C3 modifications enhance selectivity .

  • Pyrrolidine-3-Amine: Basic nitrogen improves solubility and target engagement.

  • Oxan-4-yl Group: Increases metabolic stability and blood-brain barrier penetration .

Future Directions and Challenges

  • Optimization: Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising activity .

  • Target Validation: Screen against kinase panels to identify primary targets .

  • In Vivo Studies: Assess pharmacokinetics and efficacy in rodent models of cancer or inflammation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator